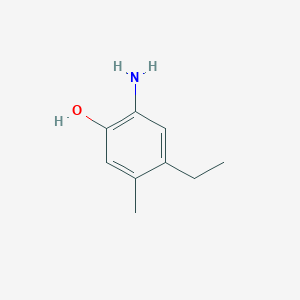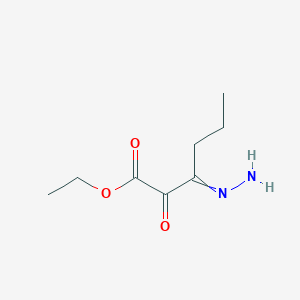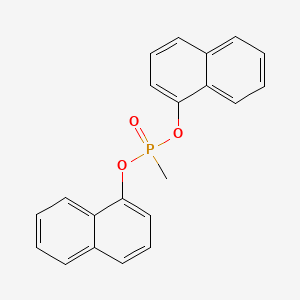
Dinaphthalen-1-yl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinaphthalen-1-yl methylphosphonate is an organophosphorus compound characterized by the presence of two naphthalene rings attached to a methylphosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-yl methylphosphonate typically involves the reaction of naphthalene derivatives with methylphosphonic dichloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Reactants: Naphthalene derivative, methylphosphonic dichloride, triethylamine.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, at a temperature range of 0-25°C.
Procedure: The naphthalene derivative is added to a solution of methylphosphonic dichloride in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dinaphthalen-1-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditions: solvent choice depends on the nucleophile, typically room temperature to reflux.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Applications De Recherche Scientifique
Dinaphthalen-1-yl methylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dinaphthalen-1-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Dinaphthalen-1-yl methylphosphonate can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Used as a flame retardant and plasticizer, but with different structural properties and applications.
Methylphosphonate: A simpler compound used in microbial studies and methane formation research.
Phosphinates: Similar in structure but with different functional groups, leading to varied applications in biology and industry.
Uniqueness: this compound stands out due to its dual naphthalene rings, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring high thermal stability and specific molecular interactions.
Propriétés
Numéro CAS |
173313-35-4 |
|---|---|
Formule moléculaire |
C21H17O3P |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
1-[methyl(naphthalen-1-yloxy)phosphoryl]oxynaphthalene |
InChI |
InChI=1S/C21H17O3P/c1-25(22,23-20-14-6-10-16-8-2-4-12-18(16)20)24-21-15-7-11-17-9-3-5-13-19(17)21/h2-15H,1H3 |
Clé InChI |
BDHGNMFWLBZXEM-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OC1=CC=CC2=CC=CC=C21)OC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


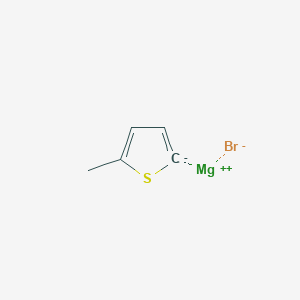

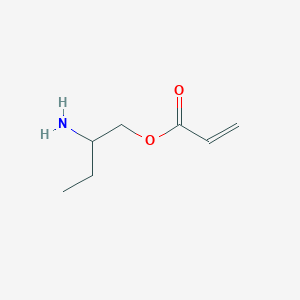
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
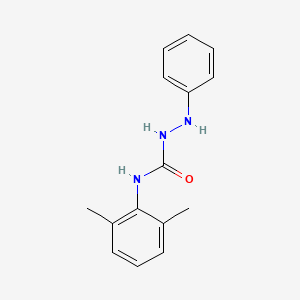
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
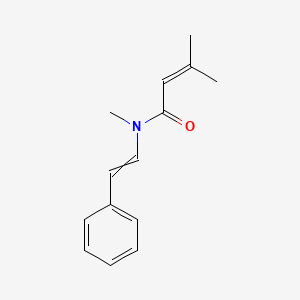
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)

![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
